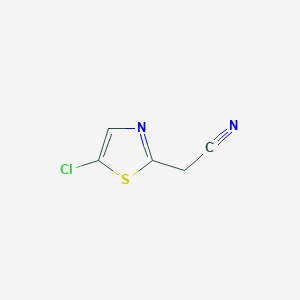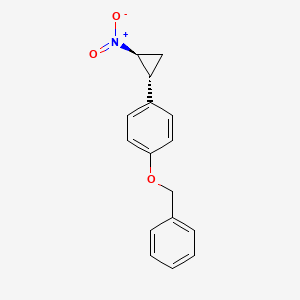
1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the reaction conditions, the reagents used, and the mechanism of the reaction.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthetic Methodologies : Research on compounds with similar structures has led to the development of innovative synthetic methodologies. For instance, indium-mediated one-pot synthesis techniques have been explored for producing benzoxazoles and oxazoles from nitrophenol derivatives, showcasing a strategy that could potentially be applied to the synthesis or functionalization of compounds like 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene (J. Lee et al., 2009).
Molecular Electronics : The study of molecular electronic devices, including those containing nitroamine redox centers, highlights the potential of nitro-substituted compounds in electronic applications. These findings suggest that the nitrocyclopropyl group in the compound of interest might offer unique electronic properties suitable for molecular electronic devices (Chen et al., 1999).
Oxidation and Deprotection Reactions : Compounds containing benzyl and allyl ethers, similar to the benzyloxy group in the compound of interest, have been studied for their reactivity under oxidation conditions. These studies contribute to the understanding of how such functional groups behave in synthetic processes, offering potential pathways for modifying or deprotecting similar compounds (M. Ochiai et al., 1996).
Organic Synthesis and Intermediate Compounds : Research has also focused on the synthesis of intermediates for organic materials, pharmaceuticals, and pesticides. Compounds with structures analogous to 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene serve as key intermediates, highlighting the potential of such compounds in diverse synthetic applications (H. We, 2015).
Luminescent Properties of Lanthanide Complexes : The influence of substituents on the luminescent properties of lanthanide complexes has been examined, particularly how electron-donating or withdrawing groups affect photophysical characteristics. This research could inform the design and functionalization of compounds like 1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene for applications in luminescent materials or sensors (S. Sivakumar et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve suggesting areas for further research. For example, if the compound is a drug, future research might involve testing it in clinical trials or studying its long-term effects.
properties
IUPAC Name |
1-[(1R,2S)-2-nitrocyclopropyl]-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-17(19)16-10-15(16)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11H2/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSKRWAVGCAHS-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1[N+](=O)[O-])C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-4-((1R,2S)-2-nitrocyclopropyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)
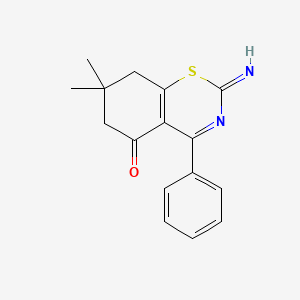
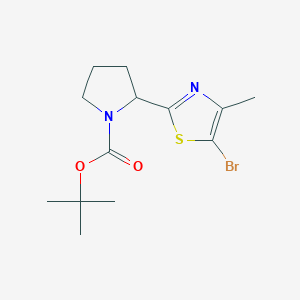
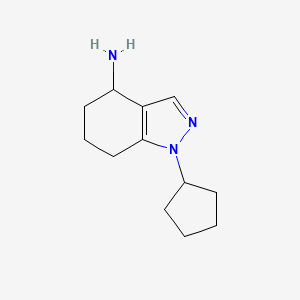
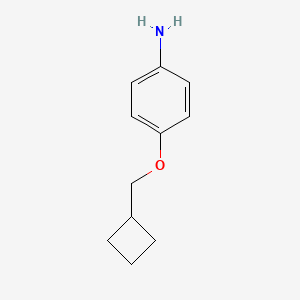
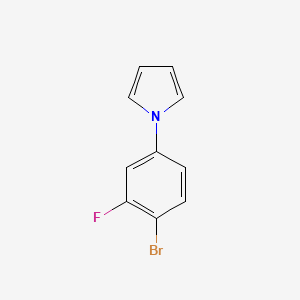
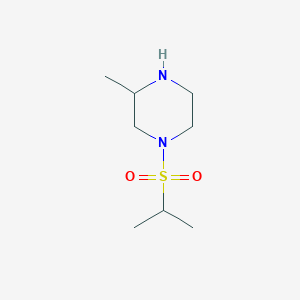
![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
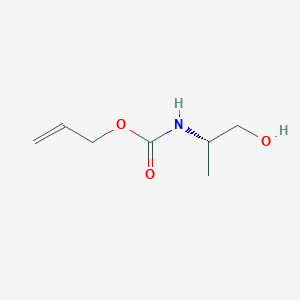
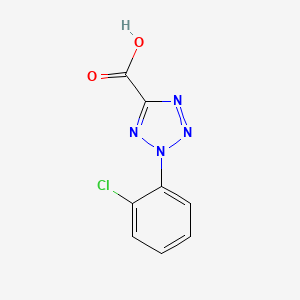
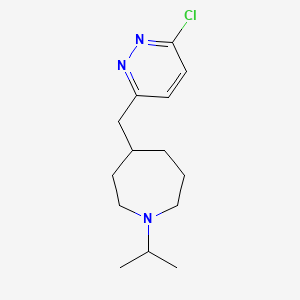
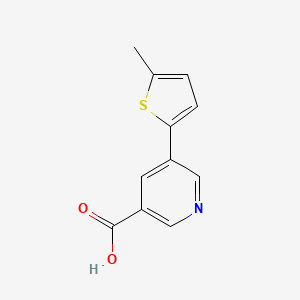
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
